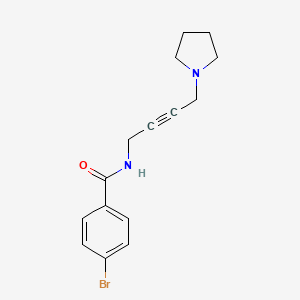
4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide is a useful research compound. Its molecular formula is C15H17BrN2O and its molecular weight is 321.218. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization in Drug Discovery
Several studies have focused on the synthesis and characterization of derivatives of 4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide, highlighting its potential in drug discovery. For example, Cheng De-ju (2014) and (2015) conducted research on synthesizing and characterizing N-allyl-4-piperidyl benzamide derivatives, which are structurally related to this compound. These studies were aimed at developing novel non-peptide CCR5 antagonists, a class of compounds with potential applications in treating various diseases, including HIV (Cheng De-ju, 2014) (Cheng De-ju, 2015).
Exploration in Chemotherapeutic Agents
H. Bi's research in 2014 and 2015 explored the preparation and characterization of derivatives of this compound. These derivatives were studied for their potential as chemotherapeutic agents, particularly as CCR5 antagonists, which are significant in cancer therapy (H. Bi, 2014) (H. Bi, 2015).
Antimicrobial and Antiprion Activity
Other studies have investigated the antimicrobial and antiprion activities of benzamide derivatives, which include compounds structurally related to this compound. For instance, A. Bogdanowicz et al. (2013) evaluated the antimicrobial activity of pyrrolidin-1-yl benzamide derivatives, indicating their potential in developing new antimicrobial agents (A. Bogdanowicz et al., 2013). Additionally, F. Fiorino et al. (2012) synthesized benzamide derivatives with potential antiprion activity, demonstrating the broad scope of applications for this class of compounds (F. Fiorino et al., 2012).
Properties
IUPAC Name |
4-bromo-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c16-14-7-5-13(6-8-14)15(19)17-9-1-2-10-18-11-3-4-12-18/h5-8H,3-4,9-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIVHKLQOCZGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
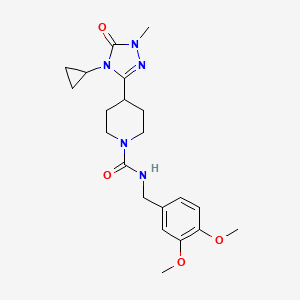
![1-methyl-3-octyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2627562.png)
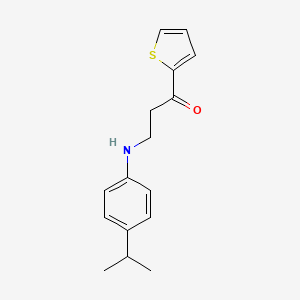
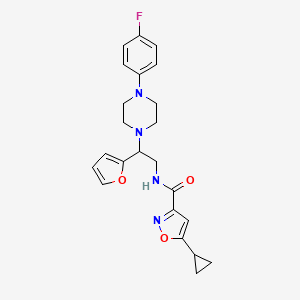
![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2627567.png)
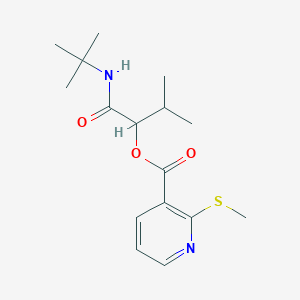
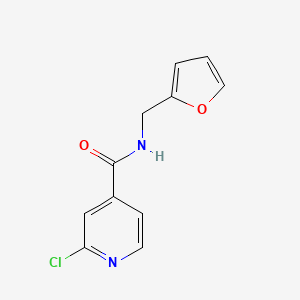

![3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B2627576.png)
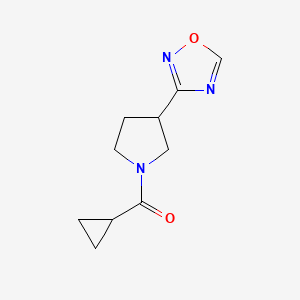
![1-[4-(3-Chlorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one](/img/structure/B2627579.png)
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2627581.png)


